1-tert-butyl-4-iodo-2-methylbenzene

货号:

B6162037

CAS 编号:

1369852-38-9

分子量:

274.1

InChI 键:

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-tert-butyl-4-iodo-2-methylbenzene, also known as 4-BUTYL-1-IODO-2-METHYLBENZENE, is a compound with the molecular formula C11H15I . It is an electron-rich aryl iodide .

Synthesis Analysis

The synthesis of this compound involves several steps including bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis

The molecular structure of this compound is based on the benzene ring, which is a cyclic hydrocarbon. The compound has a tert-butyl group, an iodo group, and a methyl group attached to the benzene ring .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids . It can also undergo free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

This compound has a boiling point of 80 °C . It also has various thermophysical properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index .作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-4-iodo-2-methylbenzene involves the introduction of a tert-butyl group at the 1-position of a benzene ring, followed by iodination at the 4-position and methylation at the 2-position.", "Starting Materials": [ "Benzene", "tert-Butyl chloride", "Sodium iodide", "Methyl iodide", "Sodium hydroxide", "Acetone", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-tert-butylbenzene", "Benzene is reacted with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst to form 1-tert-butylbenzene.", "Step 2: Iodination of 1-tert-butylbenzene", "1-tert-butylbenzene is reacted with sodium iodide and iodine in the presence of sulfuric acid to form 1-tert-butyl-4-iodobenzene.", "Step 3: Methylation of 1-tert-butyl-4-iodobenzene", "1-tert-butyl-4-iodobenzene is reacted with methyl iodide in the presence of sodium hydroxide and acetone to form 1-tert-butyl-4-iodo-2-methylbenzene." ] } | |

| 1369852-38-9 | |

分子式 |

C11H15I |

分子量 |

274.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

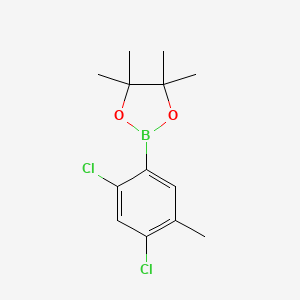

2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3...

Cat. No.: B6161960

CAS No.: 2121512-39-6

2-bromo-5-(methylsulfanyl)benzaldehyde

Cat. No.: B6161963

CAS No.: 1289107-03-4

4-bromo-3-formyl-N-methylbenzamide

Cat. No.: B6161965

CAS No.: 1289208-90-7

1-ethyl-4-iodo-2-(propan-2-yl)benzene

Cat. No.: B6161983

CAS No.: 1369942-30-2